Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate
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Overview
Description
Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a tetrahydronaphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydronaphthalenyl group. One common method involves the use of Boc (tert-butoxycarbonyl) protection, followed by a series of reactions to introduce the desired functional groups . The reaction conditions often include the use of organic solvents such as ethanol and the addition of reagents like Boc anhydride and ammonia .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbamate group can produce an amine .
Scientific Research Applications
Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
- tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
- tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Uniqueness
Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate is unique due to its specific structural features, including the tetrahydronaphthalenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H21NO3 |
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Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl N-(1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-9-8-10-6-4-5-7-11(10)13(12)17/h4-7,12-13,17H,8-9H2,1-3H3,(H,16,18) |
InChI Key |
RLWZMXCQUSZXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2C1O |
Origin of Product |
United States |
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